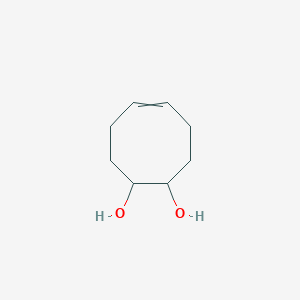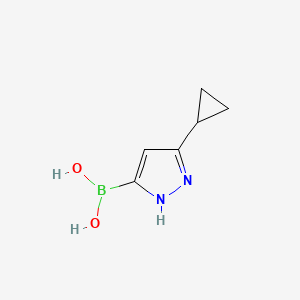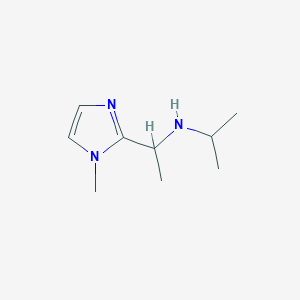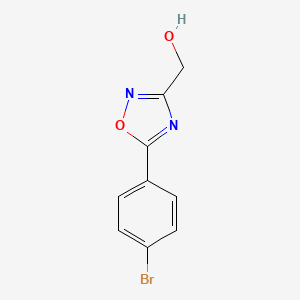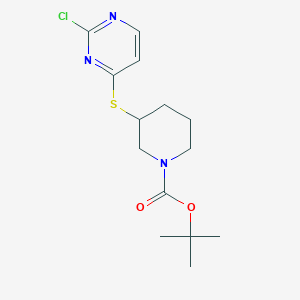
3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyrimidine and piperidine-1-carboxylic acid tert-butyl ester as the starting materials.
Formation of Intermediate: The 2-chloropyrimidine undergoes a nucleophilic substitution reaction with a thiol reagent to form the 2-chloro-pyrimidin-4-ylsulfanyl intermediate.
Coupling Reaction: The intermediate is then coupled with piperidine-1-carboxylic acid tert-butyl ester under appropriate reaction conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize the yield.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
化学反应分析
Types of Reactions
3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfur atom in the sulfanyl group can undergo oxidation or reduction.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones.
Hydrolysis Products: Hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.
科学研究应用
3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting pyrimidine-related pathways.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound is employed in the development of chemical probes for studying biological systems.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Chloro-pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.
Piperidine Carboxylic Acid Esters: Compounds with similar piperidine and ester functionalities but different substituents on the pyrimidine ring.
Uniqueness
3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both the 2-chloro-pyrimidin-4-ylsulfanyl group and the piperidine-1-carboxylic acid tert-butyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C14H20ClN3O2S |
|---|---|
分子量 |
329.8 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-chloropyrimidin-4-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-8-4-5-10(9-18)21-11-6-7-16-12(15)17-11/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI 键 |
VZBYRBGWHCGFPU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


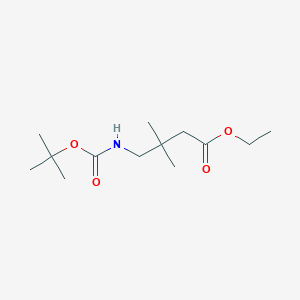
![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
![8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine](/img/structure/B13970964.png)
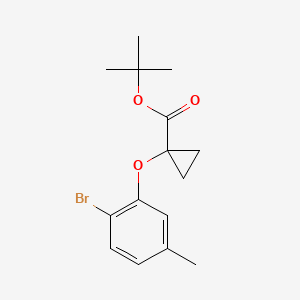
![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)
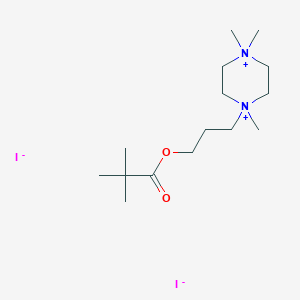
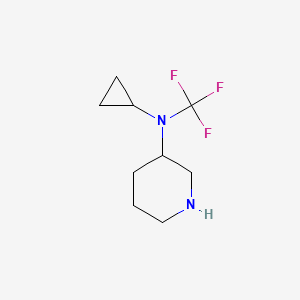
![tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13970991.png)
![5-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13970999.png)
